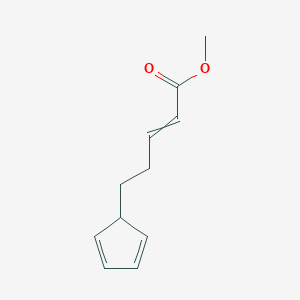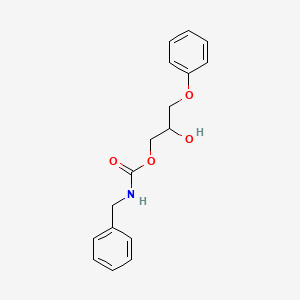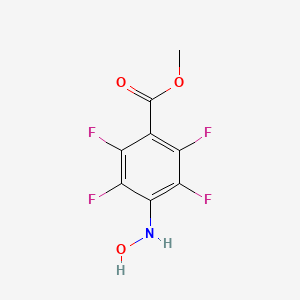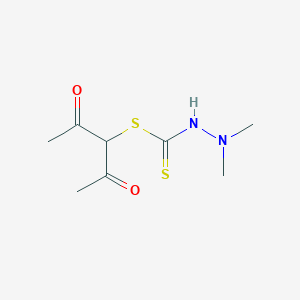
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate is a complex organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of both dioxopentan and dimethylhydrazine carbodithioate groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate typically involves the reaction of 2,4-dioxopentan-3-yl with 2,2-dimethylhydrazine-1-carbodithioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the compound and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it has been shown to interact with receptor tyrosine kinases and the PI3K/AKT/mTOR signaling pathway, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2,4-Dioxopentan-3-ylidene)hydrazineyl)benzonitrile: Known for its inhibitory effects on receptor tyrosine kinases.
4-[2-(2,4-Dioxopentan-3-ylidene)hydrazinyl]benzoic acid: Studied for its potential as an anti-inflammatory agent.
Uniqueness
2,4-Dioxopentan-3-yl 2,2-dimethylhydrazine-1-carbodithioate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of dioxopentan and dimethylhydrazine carbodithioate groups makes it distinct from other similar compounds .
Properties
CAS No. |
106263-76-7 |
|---|---|
Molecular Formula |
C8H14N2O2S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2,4-dioxopentan-3-yl N-(dimethylamino)carbamodithioate |
InChI |
InChI=1S/C8H14N2O2S2/c1-5(11)7(6(2)12)14-8(13)9-10(3)4/h7H,1-4H3,(H,9,13) |
InChI Key |
QAKFNWFNDUALKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)SC(=S)NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)

![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)
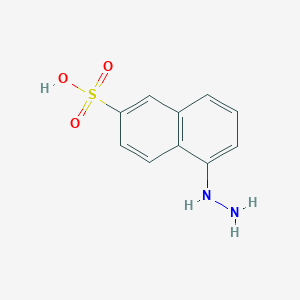

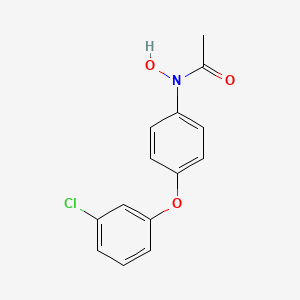
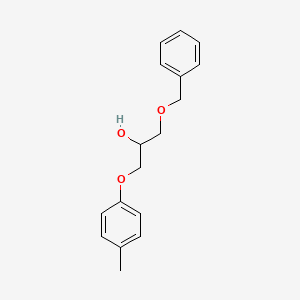
![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)

